(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
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Overview
Description
(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the sulfinyl group and the pyridine moiety. Common reagents used in these steps include sulfur-containing compounds, nitrating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to a sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce an amine-substituted compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl and nitro groups may play crucial roles in binding to these targets and modulating their activity. Pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antifungal, antiviral, and anticancer properties.
Sulfinyl compounds: Often used in pharmaceuticals for their stability and reactivity.
Nitropyridine derivatives: Commonly studied for their biological activities.
Uniqueness
(S)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(S)-(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPWSLJRXBXEMQ-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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